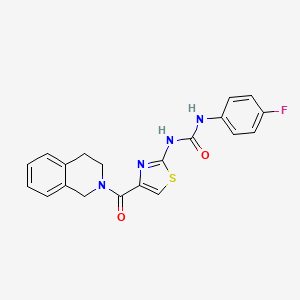

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds incorporating the structure of interest have been synthesized, showcasing significant biological activities. Notably, these compounds, characterized by urea or bis-urea functionalities with various substituents, have demonstrated notable antiproliferative effects against a range of cancer cell lines, including breast carcinoma MCF-7 cells. The presence of specific substituents like hydroxy group or halogen atoms has been linked to moderate antiproliferative effects, with certain derivatives showing exceptional selectivity and potency against specific cancer cell lines. The synthesis process utilized benzotriazole as a synthon, highlighting the chemical versatility and potential therapeutic applications of these compounds in cancer treatment (Perković et al., 2016).

Metabolism and Disposition Studies

Research into the disposition and metabolism of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, has provided valuable insights into the pharmacokinetics and metabolic pathways of these chemicals. Such studies are crucial for understanding the bioavailability, elimination, and potential toxicological profiles of novel therapeutic agents, guiding their development for clinical use (Renzulli et al., 2011).

Discovery of FLT3 Inhibitors

The compound's structure has influenced the discovery of FLT3 inhibitors capable of overcoming drug-resistant mutations, emphasizing its role in the development of targeted cancer therapies. These inhibitors offer a promising approach for treating conditions like acute myeloid leukemia, showcasing the potential of structural analogues in addressing challenges in oncology (Zhang et al., 2020).

Antagonists for Human Adenosine Receptors

The exploration of isoquinoline and quinazoline urea derivatives as antagonists for human adenosine receptors highlights another therapeutic avenue. These compounds have shown affinity for adenosine A(3) receptors, potentially offering new treatments for conditions like inflammatory diseases, cancer, and cardiovascular diseases. The research underlines the significance of structural modifications in enhancing receptor affinity and selectivity, paving the way for novel drug development (van Muijlwijk-Koezen et al., 2000).

Photocatalytic Synthesis

The compound's structure has also facilitated the development of photocatalytic reactions for constructing complex molecular architectures, such as 5,6-dihydroimidazo[2,1-a]isoquinolines. This method represents a novel approach to synthesizing luminescent materials, potentially applicable in electronic and photonic devices, highlighting the compound's role in advancing materials science and engineering (Wang et al., 2021).

Properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c21-15-5-7-16(8-6-15)22-19(27)24-20-23-17(12-28-20)18(26)25-10-9-13-3-1-2-4-14(13)11-25/h1-8,12H,9-11H2,(H2,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNHQMQBMASLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2960442.png)

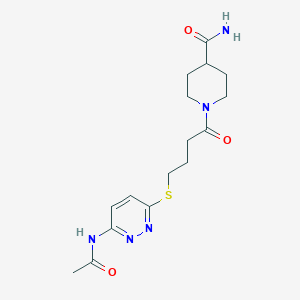

![1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide](/img/structure/B2960447.png)

![5,6-dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2960448.png)

![4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2960449.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2960455.png)

![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2960460.png)

![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)